molecular formula C16H12N2O2 B2793095 1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone CAS No. 33837-38-6

1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone

Cat. No.: B2793095
CAS No.: 33837-38-6
M. Wt: 264.284
InChI Key: GGLNFNVHMLTOJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone is a chemical compound known for its unique structure and properties It belongs to the class of pyrazinones, which are heterocyclic compounds containing a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of benzil with hydrazine hydrate, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The phenyl groups in the compound can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties.

Scientific Research Applications

1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, such as antimicrobial or anticancer agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-hydroxy-3,5-diphenyl-pyrazol-4-ol: This compound shares a similar structure but differs in the position of the hydroxyl group and the presence of a pyrazole ring instead of a pyrazinone ring.

    3,5-diphenyl-2-pyrazoline: Another related compound with a pyrazoline ring, differing in the degree of saturation and functional groups.

Uniqueness

1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-hydroxy-3,5-diphenylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-16-15(13-9-5-2-6-10-13)17-14(11-18(16)20)12-7-3-1-4-8-12/h1-11,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLNFNVHMLTOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=O)C(=N2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.